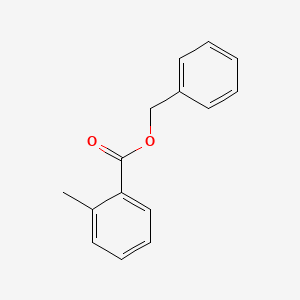

Benzyl 2-methylbenzoate

Descripción general

Descripción

Benzyl 2-methylbenzoate is an organic compound that belongs to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

The most common method for the production of Benzyl 2-methylbenzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid . Other methods involve the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce Benzyl 2-methylbenzoate .Molecular Structure Analysis

The molecular structure of Benzyl 2-methylbenzoate is represented by the chemical formula C15H14O2 . The structure is characterized by a benzene ring connected to an ester functional group .Chemical Reactions Analysis

Benzyl 2-methylbenzoate can undergo various chemical reactions. For instance, it can react at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, while nucleophiles attack the carbonyl center .Physical And Chemical Properties Analysis

Benzyl 2-methylbenzoate is a colorless liquid at room temperature. It has a light, sweet scent akin to that of fruits and flowers, making it a popular fragrance additive in consumer products . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Aplicaciones Científicas De Investigación

Photochemical Properties

Benzyl 2-methylbenzoate has been studied for its photochemical properties, particularly in the context of photo-deprotection. A study investigated the photochemical reaction of a benzoin caged compound, where Benzyl 2-methylbenzoate was identified as an intermediate radical. This research highlights its potential in photochemical applications due to its involvement in homolytic cleavage reactions and its behavior under laser irradiation (Dai, Yu, Liu, & Su, 2016).

Role in Scent Production

In the field of botany, Benzyl 2-methylbenzoate is significant in the biosynthesis of certain scents. A study on snapdragon flowers identified the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which is responsible for the production of the benzenoid ester, methylbenzoate. This compound is produced in the petals of snapdragon flowers, suggesting a role for Benzyl 2-methylbenzoate in the natural production of plant scents (Kolosova, Sherman, Karlson, & Dudareva, 2001).

Potential as a Corrosion Inhibitor

Research has been conducted on benzimidazole derivatives, including Benzyl 2-methylbenzoate, for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) evaluated properties such as electron transfer, which are relevant to their action as corrosion inhibitors. This research aligns with the practical use of these compounds in protecting materials against corrosion (Obot & Obi-Egbedi, 2010).

Applications in Drug Development

The compound has been explored in the context of drug development, particularly in creating prodrugs with improved properties. A study on novel 2-(4-aminophenyl)benzothiazoles, closely related to Benzyl 2-methylbenzoate, demonstrated their potential in creating water-soluble, stable prodrugs for treating cancer. These prodrugs showed promise in generating sufficient plasma concentrations to exert cytotoxic activity against specific cancer cell lines (Bradshaw et al., 2002).

Direcciones Futuras

There are several potential future directions for Benzyl 2-methylbenzoate. For instance, it has been suggested that it could be used as a biofuel due to its high energy density and low freezing point . Additionally, recent research has focused on its potential as a pesticide, particularly against insects such as the spotted lanternfly .

Relevant papers on Benzyl 2-methylbenzoate include studies on its effectiveness in combination therapy for cancer treatment , its potential as a biofuel , and its use in the synthesis of benzoxazoles . These papers provide valuable insights into the diverse applications and potential future directions of Benzyl 2-methylbenzoate.

Propiedades

IUPAC Name |

benzyl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNSYGIUGHROTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346934 | |

| Record name | Benzyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-methylbenzoate | |

CAS RN |

67157-60-2 | |

| Record name | Benzyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

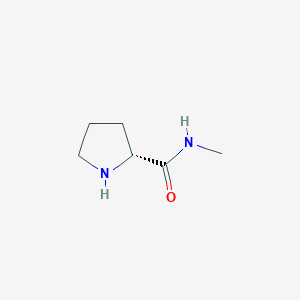

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Diphenylmethyl)sulfonyl]-3-methylbenzene](/img/structure/B3192906.png)

![Benzoic acid, 2-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester](/img/structure/B3193011.png)